6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride
Description
6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride is a pyrimidine derivative characterized by a pyrimidin-4-ol core substituted with a 2-aminoethyl group at position 6 and a mercapto (-SH) group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C6H10ClN3OS |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
6-(2-aminoethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H |
InChI Key |
PDGIAOIMXVOPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride typically involves the nucleophilic substitution of a suitable pyrimidine precursor bearing leaving groups (such as chloro or mercapto groups) with 2-aminoethyl derivatives under controlled conditions. The mercaptopyrimidine core is often prepared or obtained first, followed by selective substitution at the 6-position with 2-aminoethyl moieties.
Key Starting Materials
- 2,4-Dimercaptopyrimidine derivatives or 2-mercapto-4-chloropyrimidine compounds serve as the primary substrates.
- 2-Aminoethylamine (ethylenediamine) or its hydrochloride salt is used as the nucleophile to introduce the aminoethyl group.
- Solvents such as dimethylformamide (DMF) , ethanol/water mixtures , or aqueous bases are commonly employed.
- Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate the substitution reaction.
Detailed Synthetic Procedures
Alkylation of 4-Amino-2-Mercaptopyrimidine Derivatives
An alternative approach involves alkylation of 4-amino-2-mercaptopyrimidine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate in anhydrous DMF at room temperature. This method, described in the synthesis of 2-(substituted amino)ethylthiopyrimidines, proceeds via nucleophilic substitution of the chloroethyl group by the amino group on the pyrimidine ring.
After stirring for 24 hours, the reaction mixture is diluted with water and extracted with organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and evaporated, followed by chromatographic purification on silica gel.
| Step | Reagents/Conditions | Description | Yield Range (%) |
|---|---|---|---|
| 1 | 4-Amino-2-mercaptopyrimidine + 2-chloroethylamine hydrochloride + K2CO3 in DMF | Stir at room temperature for 24 h | Moderate to high (not specified) |
| 2 | Workup with water and organic extraction | Purification by silica gel chromatography | — |
This method is advantageous for its mild conditions and good selectivity.
Alkylation in Ethanol/Water Mixture at Elevated Temperature
Another reported method involves reacting 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with alkyl halides such as 2-chloroethylamine derivatives in a 50% ethanol/water mixture with NaOH at 90 °C for 3 hours. After removal of solvent and purification, the substituted mercaptopyrimidine derivatives are obtained.
This method highlights the use of mixed solvent systems and base catalysis to facilitate alkylation reactions on thiol-containing pyrimidines.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The reaction of 2,4-dimercaptopyrimidine with primary amines including aminoethylamine proceeds smoothly with good yields (up to 90%) and can be adapted for various substituted pyrimidines.
- Alkylation using 2-chloroethylamine hydrochloride in DMF with potassium carbonate is a versatile method to introduce the aminoethyl group at the 6-position while retaining the mercapto group at the 2-position.
- The presence of the mercapto group at the 2-position is critical for biological activity, and the synthetic methods preserve this functionality.
- Purification techniques vary depending on the physical properties of the product and may include crystallization, filtration, or chromatographic methods.
- Reaction times range from a few hours to overnight, with temperature conditions from room temperature to 100 °C depending on the method.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.
Substitution: The aminoethyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and thiol groups can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrimidine derivatives and related structures documented in the evidence, focusing on substituent effects, synthesis methods, and physicochemical properties.
Structural Analogues of Pyrimidin-4-ol Derivatives
Key Compounds:
2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride (C₇H₁₃Cl₂N₃O) Substituents: 2-(2-aminoethyl), 6-methyl. Synthesis: Likely involves alkylation of pyrimidine precursors, similar to methods in (e.g., iodopropane or ethyl 2-chloroacetate for alkylation) . Properties: Molecular weight 226.10; dihydrochloride salt improves aqueous solubility.
6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride (C₆H₁₁Cl₂N₃O) Substituents: 6-amino, 2-(2-aminoethyl). Synthesis: May involve nucleophilic substitution or condensation reactions, as seen in and for aminoethyl group incorporation .
6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride (C₉H₁₃N₃O·2HCl) Substituents: 2-cyclopropyl, 6-(2-aminoethyl). Synthesis: Cyclopropane introduction via cross-coupling or cycloaddition reactions . Properties: Bulky cyclopropyl group may influence steric interactions in biological targets.
Comparison with Target Compound:
Comparison with 2-Mercaptopyrimidine Derivatives
describes 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (C₉H₆N₃OS₂), which shares the 2-mercapto group with the target compound but differs in the 6-position substituent (thiophene vs. aminoethyl). Key differences:
Impact of Hydrochloride Salt Formation
Hydrochloride salts are common in amino-containing compounds to improve pharmacokinetics:
- Target Compound: Protonation of the aminoethyl group enhances water solubility.
- Analogues: Compounds like 1-(2-aminoethyl)-3-phenylurea hydrochloride () and 6-(2-aminoethyl)benzopentathiepin hydrochloride () utilize similar salt-forming strategies .
Analytical Data
- NMR: Peaks for aminoethyl protons (δ 3.0–3.4 ppm) and mercapto groups (δ 1.5–2.5 ppm) align with data in and .
- Mass Spectrometry : HRMS or LCMS confirms molecular weights (e.g., 225.04 for 6-methyl analog in ).
Biological Activity
6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a thiol group and an aminoethyl side chain. Its chemical structure can be represented as follows:
Anticancer Activity
Research has shown that derivatives of 2-mercaptopyrimidines exhibit significant anticancer properties. The mechanism often involves the inhibition of protein kinases, which play critical roles in cancer cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative activity of various substituted pyrimidine derivatives against U937 cancer cells. Among the tested compounds, certain derivatives demonstrated an IC50 value less than 20 µM, indicating potent anticancer activity. Notably, compounds with specific substitutions on the thiol function showed enhanced selectivity against cancer cells, particularly those targeting Src and EGFR kinases .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 4b | <20 | High |
| 4l | <20 | Very High |
Antimicrobial Activity
The antimicrobial properties of 6-(2-aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride have also been investigated. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Research Findings
In vitro studies indicated that this compound exhibits broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound's antioxidant activity has been assessed through various assays.
Experimental Results
In a comparative study involving different derivatives, 6-(2-aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride demonstrated substantial free radical scavenging ability. The results indicated that it could effectively reduce oxidative damage in cellular models .
| Assay Type | Result |
|---|---|
| DPPH Scavenging | High Activity |
| ABTS Assay | Moderate Activity |
The biological activities of 6-(2-aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride are attributed to its ability to interact with cellular targets:
- Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : The thiol group plays a crucial role in neutralizing ROS, thereby protecting cells from oxidative stress.
- Bacterial Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
